molecular formula C12H12N2OS B6261398 4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine CAS No. 1340278-24-1

4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B6261398
CAS RN: 1340278-24-1
M. Wt: 232.3
InChI Key:
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Thiazol is another heterocyclic compound that is often found in various drugs due to their versatility and unique physicochemical properties .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the methods involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran compounds typically includes a benzene ring fused to a furan ring . The thiazol ring is a five-membered ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions, including free radical cyclization and proton quantum tunneling . The specific reactions that “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” can undergo would depend on its specific structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” would depend on its specific structure. For example, a related compound, 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione, has a molecular formula of C16H6O7 and an average mass of 310.215 Da .

Mechanism of Action

The mechanism of action of benzofuran compounds can vary widely depending on their specific structure and the biological system they interact with . Some benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety and hazards of “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” would depend on its specific structure and how it is used. For example, a related compound, (1,3-dihydro-2-benzofuran-5-yl)methanol, has hazard statements of H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzofuran compounds are attracting more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research directions could include the development of novel benzofuran compounds with enhanced biological activities and the discovery of new synthesis methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine' involves the synthesis of the benzofuran and thiazole rings separately, followed by their coupling to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "methylamine", "2-bromo-5-methylthiazole" ], "Reaction": [ "Step 1: Synthesis of 1,3-dihydro-2-benzofuran", "a. Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(2-hydroxyphenyl)-1,3-dioxane-4,6-dione", "b. Reduction of 2-(2-hydroxyphenyl)-1,3-dioxane-4,6-dione with sodium borohydride to form 1,3-dihydro-2-benzofuran", "Step 2: Synthesis of 5-methyl-1,3-thiazole-2-amine", "a. Reaction of methylamine with 2-bromo-5-methylthiazole in the presence of a base to form 5-methyl-1,3-thiazole-2-amine", "Step 3: Coupling of benzofuran and thiazole rings", "a. Reaction of 1,3-dihydro-2-benzofuran with 5-methyl-1,3-thiazole-2-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form the final product '4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine'" ] }

CAS RN

1340278-24-1

Product Name

4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

Molecular Formula

C12H12N2OS

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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